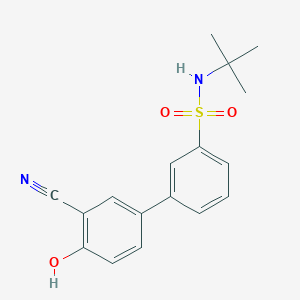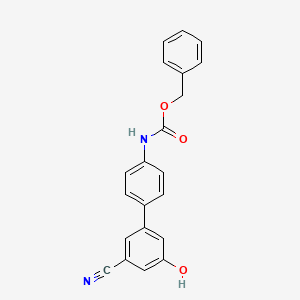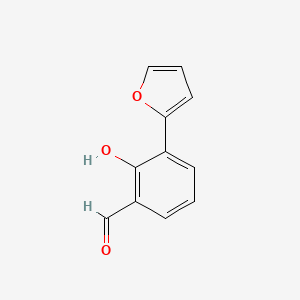
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% (5-TBSCP) is a phenolic compound with a wide range of applications in the scientific, industrial, and medical fields. It is a white crystalline solid with a melting point of 241-243°C and a molecular weight of 330.37 g/mol. 5-TBSCP is used in the synthesis of various pharmaceuticals and is a key intermediate in the production of various dyes, agrochemicals, and other industrial products. In addition, 5-TBSCP has been studied for its potential medical applications, including its use as an anti-inflammatory, antioxidant, and anti-cancer agent.
Aplicaciones Científicas De Investigación
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has a wide range of applications in the scientific, industrial, and medical fields. In the scientific field, it is used as a reagent in the synthesis of various pharmaceuticals, and as a key intermediate in the production of various dyes, agrochemicals, and other industrial products. In the medical field, 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been studied for its potential anti-inflammatory, antioxidant, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage in cells. Additionally, 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been shown to inhibit the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes involved in inflammation. It has also been shown to induce apoptosis in certain cancer cells, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been shown to have a wide range of biochemical and physiological effects in various animal and cell culture models. In animal models, 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been shown to reduce inflammation and oxidative stress, as well as to reduce the levels of certain pro-inflammatory cytokines. In cell culture models, 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been shown to inhibit the growth of certain cancer cells and induce apoptosis. Additionally, 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been shown to reduce the levels of certain enzymes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% in laboratory experiments is its availability and low cost. It is a readily available reagent that can be synthesized in a relatively straightforward manner. Additionally, 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is non-toxic and has a wide range of applications in the scientific, industrial, and medical fields. However, there are some limitations to using 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% in laboratory experiments. For example, the exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is not fully understood, and its effects on human cells have not been extensively studied.
Direcciones Futuras
Given the wide range of applications of 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%, there are many potential future directions for research. For example, further studies are needed to better understand the exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% and its effects on human cells. Additionally, further studies are needed to explore the potential anti-inflammatory, antioxidant, and anti-cancer properties of 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%. Finally, further studies are needed to explore the potential applications of 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% in the industrial and medical fields.
Métodos De Síntesis
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is typically synthesized through the reaction of 3-t-butylsulfamoylphenol and 2-cyanoacetamide. This reaction is catalyzed by a base, such as sodium hydroxide, and is conducted in aqueous solution at a temperature of 80-90°C. The product is isolated by filtration, washed with water, and dried to give 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% in 95% yield.
Propiedades
IUPAC Name |
N-tert-butyl-3-(4-cyano-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-6-4-5-12(9-15)13-7-8-14(11-18)16(20)10-13/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOXHYVIPVSDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)


![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)


![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)

![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)


![2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377434.png)

